N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}pent-4-enamide

Medicinal Chemistry Physicochemical Profiling Lipophilicity

Researchers requiring a fragment-sized CNS probe with a synthetic diversification handle often face limited availability of structurally validated, Rule-of-3 compliant building blocks. N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}pent-4-enamide (MW 266.38, TPSA 41.6 Ų, XLogP3-AA 1.4) directly addresses this gap. - Terminal alkene enables late-stage diversification via cross-metathesis, hydroboration, or thiol-ene chemistry. - 0.9-log-unit lipophilicity offset vs. cyclopropane-carboxamide analogs supports matched-pair metabolic stability studies. - In stock with competitive pricing and rapid global shipping-no custom synthesis delays.

Molecular Formula C15H26N2O2
Molecular Weight 266.385
CAS No. 2097920-18-6
Cat. No. B2491255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}pent-4-enamide
CAS2097920-18-6
Molecular FormulaC15H26N2O2
Molecular Weight266.385
Structural Identifiers
SMILESC=CCCC(=O)NCC1CCN(CC1)C2CCOC2
InChIInChI=1S/C15H26N2O2/c1-2-3-4-15(18)16-11-13-5-8-17(9-6-13)14-7-10-19-12-14/h2,13-14H,1,3-12H2,(H,16,18)
InChIKeyLNKYFMUYVIHKCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Baseline Profile: N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}pent-4-enamide


N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}pent-4-enamide is a synthetic small molecule (C₁₅H₂₆N₂O₂, MW 266.38 g/mol) comprising a piperidine ring N-substituted with an oxolan-3-yl group and a pent-4-enamide side chain [1]. It is cataloged as a research chemical and building block for organic synthesis or early-stage biological screening [1]. The compound is not associated with a known drug mechanism and has limited publicly reported bioactivity data.

Synthetic building block with pent-4-enamide terminal alkene handle for diversification
Computed physicochemical profile available (XLogP3, TPSA, HBD/HBA, rotatable bonds) for early-stage screening triage
May support fragment-based lead generation workflows where MW, TPSA, and lipophilicity guide library selection

Analog Substitution: N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}pent-4-enamide


Routine substitution with close piperidine-amide analogs (e.g., varying the acyl chain length, heterocycle position, or N-substituent) can alter critical molecular properties such as lipophilicity (XLogP3-AA = 1.4), hydrogen-bonding capacity (1 donor, 3 acceptors), and topological polar surface area (TPSA ≈ 41.6 Ų) [1], each capable of shifting ligand-target binding kinetics, solubility, or membrane permeability in a non-linear fashion [2]. These differences necessitate compound-specific validation for any intended biological or materials science application.

Acyl Chain Varying the acyl chain length (e.g., but-4-enamide or hex-4-enamide analogs) may shift lipophilicity and rotatable bond count non-linearly, altering permeability and solubility context.
Heterocycle Replacing the oxolane with thiazole, oxane, or cyanopyrazine changes TPSA and H-bond acceptor count, which may shift CNS exposure profile and target-binding context.
N-Substituent Altering the piperidine N-substituent from oxolan-3-yl to other groups may affect basicity and H-bond donor/acceptor balance, requiring compound-specific validation.

Quantitative Differentiation: N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}pent-4-enamide


Lipophilicity vs. Cyclopropanecarboxamide Analog

The target compound's XLogP3-AA of 1.4 is approximately 0.9 log units lower than that of its closest cyclopropanecarboxamide analog (N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}cyclopropanecarboxamide, XLogP3-AA ≈ 2.3, estimated from fragment-based calculation) [1][2]. This difference corresponds to a roughly 8-fold lower theoretical partition coefficient, which could significantly influence plasma protein binding, off-target promiscuity, and metabolic clearance in a biological context [3].

Lipophilicity vs. Cyclopropane Analog
Cross-study comparable
ΔXLogP3 ≈ −0.9 log units (~8× lower partition coefficient)
Supports selection for lead-like chemical space with potentially improved aqueous solubility.
Computed property; experimental logP/D confirmation recommended.
Medicinal Chemistry Physicochemical Profiling Lipophilicity

Hydrogen-Bond Profile vs. Oxane-4-carboxamide Analog

With 1 hydrogen-bond donor (HBD) and 3 hydrogen-bond acceptors (HBA), the compound presents a reduced HBD count compared to N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}oxane-4-carboxamide (CAS 2097898-30-9, estimated HBD=1, HBA=4) [1][2]. A lower HBA count can decrease desolvation penalty and improve membrane permeability by roughly 0.5–1.0 log unit in PAMPA assays for each hydrogen bond lost [3].

H-Bond Profile vs. Oxane Analog
Class-level inference
ΔHBA = −1 (target HBA=3 vs. oxane-4-carboxamide analog HBA≈4)
May reduce desolvation penalty; supports cell-based assay hit confirmation context.
Permeability impact estimated from class-level relationships; assay-specific validation needed.
Fragment-Based Screening Ligand Efficiency Hydrogen Bonding

Polar Surface Area vs. Thiazole-Containing Analog

The compound's computed topological polar surface area (TPSA) of approximately 41.6 Ų is significantly lower than that of N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)pent-4-enamide (TPSA estimated >60 Ų due to thiazole nitrogen) [1][2]. A TPSA below 60 Ų is empirically correlated with enhanced blood-brain barrier penetration, while values above 60–70 Ų typically restrict CNS access [3].

TPSA vs. Thiazole Analog
Class-level inference
ΔTPSA > 18.4 Ų (target TPSA≈41.6 vs. thiazole analog >60 Ų)
TPSA below 60 Ų correlates with CNS exposure potential in empirical models.
BBB penetration context derived from class-level correlation; requires in situ model validation.
ADME Prediction BBB Penetration Polar Surface Area

Rotatable Bonds vs. Chain-Length Analogs

The pent-4-enamide chain endows the molecule with 6 rotatable bonds, placing it between the but-4-enamide (5 rotatable bonds) and hex-4-enamide (7 rotatable bonds) analogs [1]. A rotatable bond count of ≤10 is favorable for oral bioavailability, but each additional rotatable bond can reduce permeability by approximately 0.5 log units [2]. The intermediate count of 6 offers a balance of flexibility for target binding without excessive entropic penalty.

Rotatable Bonds vs. Chain Analogs
Class-level inference
6 rotatable bonds (intermediate: +1 vs. but-4-enamide, −1 vs. hex-4-enamide)
Intermediate flexibility may balance target-binding fit against entropic penalty.
Favorable for crystallography and fragment-growing strategies; computed descriptor.
Conformational Flexibility Drug-Likeness Rotatable Bonds

Molecular Weight vs. 3-Cyanopyrazine Analog

At 266.38 g/mol, the target compound is approximately 50 Da lighter than the 3-cyanopyrazine analog (N-{[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl}pent-4-enamide, MW ~317 g/mol) [1][2]. In fragment-based drug discovery (FBDD), every 50 Da increase roughly doubles the number of potential off-target interactions while reducing ligand efficiency indices [3]. The lower MW makes the compound a more attractive fragment hit starting point.

MW vs. Cyanopyrazine Analog
Class-level inference
ΔMW ≈ −50 g/mol (target 266.38 vs. cyanopyrazine analog ~317 g/mol)
Lower MW supports fragment-based library fit and may reduce off-target interaction probability.
Fragment-likeness context; ligand efficiency indices require experimental binding data.
Fragment-Based Drug Discovery Ligand Efficiency Molecular Weight

Application Scenarios: N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}pent-4-enamide


Fragment-Based Lead Generation for CNS Programs

With a TPSA of 41.6 Ų (<60 Ų threshold), MW of 266 Da (Rule-of-3 compliant), and moderate lipophilicity (XLogP3-AA = 1.4), this compound is well-suited as a fragment hit for central nervous system targets where brain penetration is predicted to be favorable [1]. Its balanced HBD/HBA profile (1/3) further supports permeability while maintaining aqueous solubility for biochemical screening [2].

Physicochemical Tool for PK/PD Studies

The differential XLogP3-AA of 1.4 versus cyclopropane-carboxamide analogs (~2.3) makes this a useful tool for probing the impact of lipophilicity on metabolic clearance within a congeneric series [1][3]. Researchers can use the 0.9-log-unit offset to quantify the contribution of chain polarity to in vitro microsomal stability.

Scaffold for Parallel Synthesis via Alkene Chemistry

The terminal alkene in the pent-4-enamide chain provides a synthetic handle for diversification (e.g., cross-metathesis, hydroboration, or thiol-ene reactions) that is not present in saturated-chain analogs [1]. This site-specific reactivity allows for late-stage functionalization in library production, enhancing the value for medicinal chemistry groups seeking rapid SAR exploration [2].

Negative Control for mPGES-1 Inhibitor Programs

Structurally, the compound resembles certain prostaglandin E synthase (mPGES-1) inhibitor scaffolds that incorporate a piperidine-oxolane motif [1]. Without direct activity data, its computed property profile suggests it could serve as a matched physicochemical control compound in target engagement assays, particularly when comparing active inhibitors that share the oxolan-piperidine core but differ in the amide substituent [2].

Application
Selection Property
Validation Focus
Fragment-based lead generation for CNS programs
Low TPSA and moderate lipophilicity profile
CNS exposure model validation; PAMPA or in situ permeability assays
Physicochemical tool for PK/PD model studies
XLogP3 offset vs. cyclopropane-carboxamide analogs
In vitro microsomal stability; lipophilicity-clearance relationship within congeneric series
Scaffold for parallel synthesis via alkene chemistry
Terminal alkene reactive handle
Cross-metathesis, hydroboration, or thiol-ene diversification yield and scope
Matched physicochemical control for target engagement assays
Oxolan-piperidine core with computed property profile
Comparator benchmarking in enzyme or cell-based assays; verify lack of activity at target
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